This compound is classified as an indazole derivative, which consists of a fused benzene and pyrazole ring. Indazoles are known for their potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments due to their ability to interact with various biological targets.
The synthesis of 4-Chloro-3-iodo-6-methoxy-1H-indazole can be achieved through several methods, with one common approach involving the cyclization of appropriate precursors.
A widely used method involves the reaction of 2-chloro-3-iodo-6-methoxyaniline with hydrazine hydrate. This reaction typically requires:
The industrial production may utilize continuous flow reactors to optimize yield and purity, employing purification techniques such as recrystallization and chromatography to isolate the final product effectively .
The molecular formula for 4-Chloro-3-iodo-6-methoxy-1H-indazole is C8H6ClIN2O, with a molecular weight of approximately 308.50 g/mol. The structure features:
4-Chloro-3-iodo-6-methoxy-1H-indazole is involved in various chemical reactions, including:
Specific conditions for these reactions may vary but typically involve:
The mechanism of action for 4-Chloro-3-iodo-6-methoxy-1H-indazole primarily involves its interaction with specific enzymes and receptors within biological systems.
The compound has been shown to:
4-Chloro-3-iodo-6-methoxy-1H-indazole has several scientific applications:
The strategic introduction of chlorine, iodine, and methoxy groups onto the indazole scaffold requires precise control of reaction parameters to ensure regioselectivity and functional group compatibility. 4-Chloro-3-iodo-6-methoxy-1H-indazole (CAS: 885519-66-4) is typically synthesized through sequential functionalization steps, beginning with the construction of the methoxy-substituted indazole core followed by directed halogenation [6] [9].
Chlorination at the C4 position is optimally achieved using N-chlorosuccinimide (NCS) in polar aprotic solvents (DMF or acetonitrile) at 0-25°C, leveraging the electron-donating effect of the C6-methoxy group to direct electrophilic substitution. This approach yields 4-chloro-6-methoxy-1H-indazole with >85% selectivity when reaction times are carefully controlled to prevent over-chlorination [4]. Subsequent C3-iodination necessitates protection of the indazole nitrogen (typically as a tert-butoxycarbonyl derivative) to prevent N-iodination byproducts. Using iodine monochloride (ICl) with potassium carbonate in DMF at 60°C achieves quantitative iodination within 2 hours, capitalizing on the enhanced nucleophilicity of the C3 position adjacent to the pyrazole nitrogen [10].
Methoxylation at C6 is typically introduced earlier in the synthesis via nucleophilic aromatic substitution (SNAr) on a 6-fluoro- or 6-nitroindazole precursor. Optimization studies reveal that sodium methoxide in anhydrous methanol at reflux (65°C) with phase-transfer catalysts (tetrabutylammonium bromide) provides complete conversion within 4 hours. Crucially, this step must precede iodination to avoid competitive dehalogenation or demethylation side reactions [6] [10].
Table 1: Key Halogenated Methoxyindazole Building Blocks
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Applications |
---|---|---|---|---|
4-Chloro-3-iodo-6-methoxy-1H-indazole | 885519-66-4 | C₈H₆ClIN₂O | 308.50 | Kinase inhibitor intermediates |
3-Chloro-6-iodo-4-methoxy-1H-indazole | 887570-55-0 | C₈H₆ClIN₂O | 308.50 | Anticancer scaffold development |
6-Chloro-3-iodo-1H-indazole | 503045-59-8 | C₇H₄ClIN₂ | 278.48 | Cross-coupling precursors |
The C3-iodo substituent in 4-chloro-3-iodo-6-methoxy-1H-indazole serves as a versatile handle for palladium-catalyzed cross-coupling, enabling structural diversification while preserving the C4-chloro and C6-methoxy groups. Three principal methodologies have been optimized for this scaffold:
Suzuki-Miyaura Coupling: Employing arylboronic acids with Pd(PPh₃)₄ (2-5 mol%) and potassium carbonate base in toluene/water (4:1) at 80°C achieves >90% conversion to biaryl derivatives. Critical to success is the degassing of solvents to prevent protodeiodination, and the use of electron-deficient boronic acids which couple efficiently within 2 hours [2] [7].
Sonogashira Coupling: Terminal alkynes couple under copper-free conditions (PdCl₂(PPh₃)₂, 3 mol%; PPh₃, 6 mol%) in triethylamine at 50°C to prevent alkyne homocoupling. This method tolerates diverse functional groups (ketones, esters), yielding 3-alkynylindazoles crucial for acetylene-based molecular scaffolding in pharmaceutical development [2] [8].
Carbonylative Amination: Under CO atmosphere (1 atm), primary amines react with the iodoindazole using Pd(OAc)₂/XPhos catalyst to furnish 3-carboxamide derivatives. Microwave irradiation (100°C, 30 min) significantly enhances reaction efficiency compared to thermal heating (12-24 hours) [7] [10].
Table 2: Optimized Cross-Coupling Conditions for 4-Chloro-3-iodo-6-methoxy-1H-indazole
Reaction Type | Catalyst System | Conditions | Yield Range | Key Limitations |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O 80°C, 2-6 h | 75-95% | Sterically hindered boronic acids |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF/Et₃N 1:2, 60°C, 4-8 h | 70-88% | Homocoupling with terminal alkynes |
Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | 1,4-Dioxane 100°C, 12-24 h | 65-82% | Competitive dehalogenation |
Carbonylative Amidation | Pd(OAc)₂/XPhos, CO (1 atm) | Microwave 100°C, 30 min | 68-90% | Requires specialized equipment |
Achieving C3-selective iodination in the presence of C4-chloro and C6-methoxy groups presents significant challenges due to competing electrophilic substitution at electron-rich positions. Two dominant strategies have emerged:
Directing Group-Assisted Iodination: Temporary installation of N2-protecting groups (pyrimidyl or pivaloyl) enables chelation-assisted metalation. Treatment with n-BuLi (−78°C) followed by iodine electrophile quenching achieves >95% C3-selectivity. This method leverages the ortho-directing capability of the pyrazole nitrogen, though requires additional protection/deprotection steps that reduce overall yield [4] [10].
Electrophilic Iodination: Metal-free approaches utilize iodine chloride (ICl) in acetic acid with careful stoichiometric control (0.95 equivalents). The C3 position exhibits heightened nucleophilicity due to the adjacent pyridinic nitrogen, enabling selective iodination without competing reaction at C5 or C7. Kinetic studies confirm that the reaction follows second-order kinetics with ΔG‡ = 18.3 kcal/mol, justifying the use of mild temperatures (25-40°C) [6].
Notably, the C6-methoxy group exerts a strong +M effect that deactivates positions ortho to itself (C5 and C7), further enhancing C3 selectivity. Computational modeling (DFT) reveals a 4.7 kcal/mol preference for iodination at C3 versus C7 due to favorable charge distribution in the transition state [5] [10].
The synthesis of 4-chloro-3-iodo-6-methoxy-1H-indazole employs divergent methodologies with significant implications for purity, scalability, and functional group tolerance:
Solution-Phase Synthesis remains the predominant industrial approach, characterized by:
Solid-Phase Synthesis has emerged for parallel library generation:
Table 3: Performance Metrics for Synthesis Approaches
Parameter | Solution-Phase | Solid-Phase | Hybrid Approach |
---|---|---|---|
Overall Yield (4 steps) | 52-65% | 45-58% | 60-68% |
Pd Residuals | 30-500 ppm | <5 ppm | 10-50 ppm |
Production Scale | Multi-kilogram | Milligram to gram | Gram to kilogram |
Typical Purity (HPLC) | 97-99% | 90-95% | 95-98% |
Diversification Capacity | Limited to bulk synthesis | >50 analogs per week | 10-20 analogs per week |
Organophosphorus compounds have revolutionized indazole synthesis through reductive N-N bond formation, offering a powerful alternative to metal-catalyzed methods. For 4-chloro-6-methoxyindazole precursors, tris(trimethylsilyl)phosphine (TTMSP) enables direct cyclization of 2-nitrobenzaldehyde derivatives:
The mechanism proceeds via P(III)/P(V)=O redox cycling:
Optimization studies demonstrate that electron-withdrawing substituents (chloro at C4, methoxy at C6) accelerate the cyclization by 3.2-fold compared to unsubstituted analogs due to enhanced imine electrophilicity. Critical to functional group tolerance is the use of phospholene oxides as stoichiometric reductants in DMF at 110°C, which circumvent decomposition pathways observed with stannous chloride reduction methods. This approach achieves 75-88% yield of 4-chloro-6-methoxy-1H-indazole – a key precursor for subsequent iodination – with excellent regiocontrol and <2% dimeric byproducts [4] [10].
Recent advances employ catalytic PIII species (0.2-0.5 equiv) with hydrosilanes as terminal reductants, significantly reducing phosphorus waste. The catalytic cycle involves phosphetane-mediated nitro reduction followed by silane regeneration of the phosphine catalyst. This green chemistry approach maintains high efficiency (82% yield) while reducing phosphorus consumption by 80% compared to stoichiometric methods [10].
Table 4: Organophosphorus Reagents in Indazole Cyclization
Reagent | Reductant | Temperature | Yield of 4-Chloro-6-methoxy-1H-indazole | Reaction Time |
---|---|---|---|---|
P(NMe₂)₃ | None | 25°C | 42% | 48 h |
PhSiH₃/PPh₃ (catalytic) | PhSiH₃ | 80°C | 76% | 6 h |
TTMSP | None | 110°C | 85% | 2 h |
PMHS/P⁰ (phosphetane) | PMHS | 70°C | 82% | 4 h |
SnCl₂·2H₂O | None | 80°C | 68% | 12 h |
The strategic incorporation of phosphorus-mediated cyclizations provides a robust, metal-free pathway to 4-chloro-6-methoxy-1H-indazole – a critical intermediate en route to the title compound. When combined with regioselective iodination, this approach delivers the target molecule in 5 linear steps with 41% overall yield from commercially available 2-fluoro-5-nitroanisole [4] [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: